![molecular formula C9H7ClN2O B097652 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 16867-35-9](/img/structure/B97652.png)
2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
概要
説明
The compound "2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one" is a heterocyclic chemical that belongs to the pyrido[1,2-a]pyrimidin-4-one family. This class of compounds is known for its biological activity and potential pharmacological properties. The pyrido[1,2-a]pyrimidin-4-one derivatives have been studied for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications, and for their antioxidant activity .
Synthesis Analysis
The synthesis of related pyrido[1,2-a]pyrimidin-4-one derivatives often involves multi-step reactions, including the aza-Wittig reaction, nucleophilic substitution, and reactions with various amines or phenols . For example, the synthesis of 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones involves reacting phosphoranylideneamino derivatives with 4-chlorophenyl isocyanate to give carbodiimide derivatives, which are then treated with amines or phenols to yield the final compounds . Similarly, the synthesis of 4-trichloromethyl-pyrimidin-2-ylamines from 4-trichloromethyl-2-chloropyrimidine and various amines or guanidine hydrochloride has been reported .
Molecular Structure Analysis
X-ray diffraction studies have been used to confirm the molecular structure of these compounds. For instance, the crystal structure of 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one revealed two independent molecules per asymmetric unit with a planar pyrido-pyrimidine moiety and stabilization by C-H⋯O and C-H⋯Cl hydrogen bonds, as well as π-π interactions . Similarly, the structure of 2-methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one and its perchlorate salt has been elucidated, showing the existence of the compound in molecular and zwitterion forms in crystals and solutions, respectively .
Chemical Reactions Analysis
The chemical reactivity of pyrido[1,2-a]pyrimidin-4-one derivatives includes nucleophilic substitution reactions, as demonstrated by the selective production of 4-substituted products when 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is treated with methylamine . These reactions are crucial for generating various disubstituted derivatives, which may have significant pharmacological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and mass spectrometry . The non-covalent interactions within these molecules, such as hydrogen bonds, van der Waals interactions, and steric effects, have been analyzed using quantum chemical calculations and Hirshfeld surface analysis . The crystal packing and intermolecular interactions, including hydrogen bonding and π-π stacking, contribute to the stability of these compounds in their solid-state forms .
科学的研究の応用
Anti-inflammatory Activities
- Scientific Field : Pharmacology
- Application Summary : Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
- Methods of Application : Synthesis of novel 4-phenylpyrimidine-2(1 H)-thiones has been reported for their potential use as COX-1 and COX-2 inhibitors .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
CDK2 Inhibition for Cancer Treatment
- Scientific Field : Oncology
- Application Summary : CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .
- Methods of Application : The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .
- Results or Outcomes : Compounds 14, 13 and 15 showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .
Antioxidants
- Scientific Field : Biochemistry
- Application Summary : Pyrimidines have been found to exhibit antioxidant effects . They can neutralize free radicals and prevent oxidative stress, which is linked to a variety of diseases .
- Methods of Application : The antioxidant effects of pyrimidines are usually evaluated using in vitro assays such as DPPH radical scavenging assay .
- Results or Outcomes : Numerous pyrimidines have shown potent antioxidant effects in these assays .
SARS-CoV-2 Main Protease Inhibitors
- Scientific Field : Virology
- Application Summary : Certain pyrimidine derivatives have been identified as potential inhibitors of the main protease (Mpro) of SARS-CoV-2, the virus that causes COVID-19 .
- Methods of Application : In silico screening and molecular dynamics simulation were used to identify these compounds .
- Results or Outcomes : Two compounds, ZINC000621278586 and ZINC000621285995, were found to be potent SARS-CoV-2 Mpro inhibitors with high affinity (<-9 kCal/mol) and less toxicity than Lopinavir and Nelfinavir positive controls .
Antipsychotic Agents
- Scientific Field : Psychiatry
- Application Summary : Pyrido[1,2-a]pyrimidin-4-ones have been used in the development of antipsychotic agents .
- Methods of Application : The specific methods of application and experimental procedures would depend on the specific compound and its intended use .
- Results or Outcomes : Several pyrido[1,2-a]pyrimidin-4-one derivatives, such as pirenperone and seganserin, have been applied in clinical trials for decades .
Anticancer Agents
- Scientific Field : Oncology
- Application Summary : Pyrido[1,2-a]pyrimidin-4-ones have shown potential as anticancer agents .
- Methods of Application : The specific methods of application and experimental procedures would depend on the specific compound and its intended use .
- Results or Outcomes : Some pyrido[1,2-a]pyrimidin-4-ones have exhibited a wide range of biological activities, including anticancer effects .
将来の方向性
The future directions in the field of pyrimidine research could involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
特性
IUPAC Name |
2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-6-7-5-9(13)12-4-2-1-3-8(12)11-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANDFEYEAYUSKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408965 | |
| Record name | 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one | |
CAS RN |
16867-35-9 | |
| Record name | 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

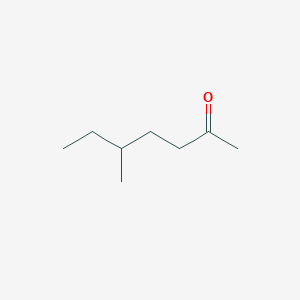
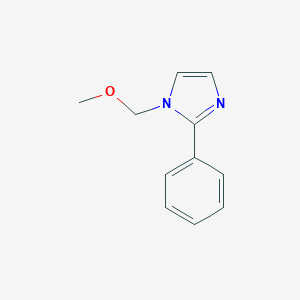
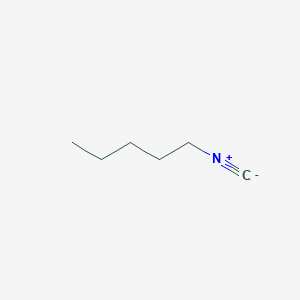
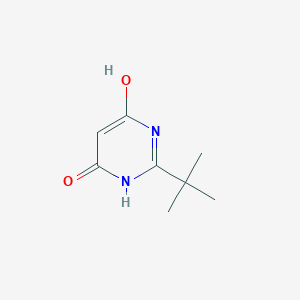
![2,3,7-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B97574.png)
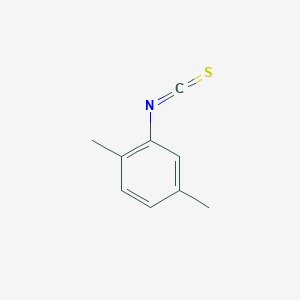
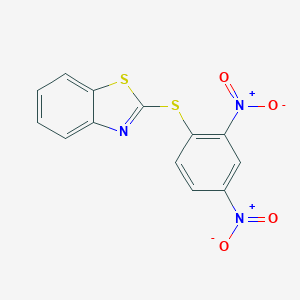
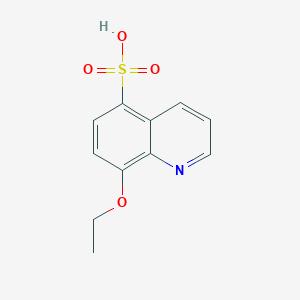
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B97582.png)

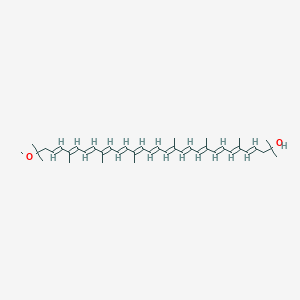
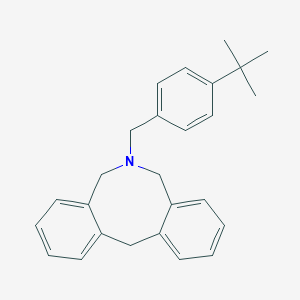
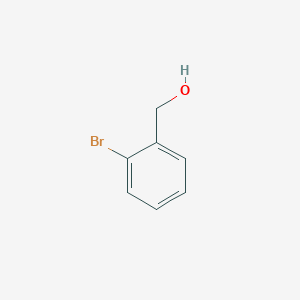
![2-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B97590.png)